molecular formula C26H24N2O2S B460353 4-(4-METHOXYPHENYL)-2-(4-METHYLBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE

4-(4-METHOXYPHENYL)-2-(4-METHYLBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE

Cat. No.: B460353
M. Wt: 428.5g/mol
InChI Key: BXQIXRUCMYMKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate aromatic amines with thienoquinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted thienoquinolines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for drug development, particularly in the treatment of cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone lies in its specific functional groups and their arrangement.

Properties

Molecular Formula

C26H24N2O2S

Molecular Weight

428.5g/mol

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C26H24N2O2S/c1-15-7-9-17(10-8-15)24(29)25-23(27)22-21(16-11-13-18(30-2)14-12-16)19-5-3-4-6-20(19)28-26(22)31-25/h7-14H,3-6,27H2,1-2H3

InChI Key

BXQIXRUCMYMKLZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)OC)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)OC)N

Origin of Product

United States

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